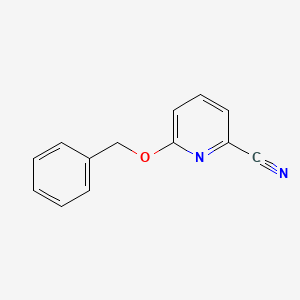

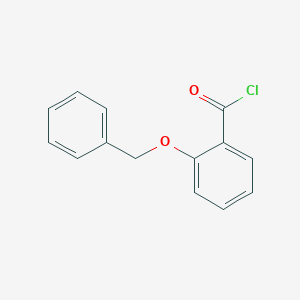

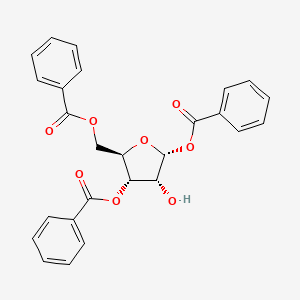

6-(Benzyloxy)picolinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Benzyloxy)picolinonitrile is a compound that is structurally related to various benzonitriles and picolinonitriles. While the provided papers do not directly discuss 6-(Benzyloxy)picolinonitrile, they do provide insights into similar compounds that can help infer the properties and reactivity of 6-(Benzyloxy)picolinonitrile.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of different aromatic nitriles with various amines or other nucleophiles. For example, the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile involves the condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine . Similarly, the Chichibabin cyclization is used to synthesize 7-azaindoles from picolines and benzonitriles . These methods could potentially be adapted for the synthesis of 6-(Benzyloxy)picolinonitrile by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be quite complex, with various substituents affecting the overall conformation and electronic distribution. For instance, the title compound in paper features an intramolecular hydrogen bond that generates an S(7) ring motif, and the morpholine and benzene rings form a dihedral angle of 58.04°. This suggests that 6-(Benzyloxy)picolinonitrile may also exhibit intramolecular interactions that influence its molecular conformation.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo a variety of chemical reactions. The intramolecular charge transfer (ICT) and dual fluorescence observed in NTC6, a planarized aminobenzonitrile, indicate that similar compounds can have interesting photochemical properties . Additionally, the bioconversion of benzene rings to picolinic acids using Escherichia coli expressing genes involved in biphenyl catabolism suggests that 6-(Benzyloxy)picolinonitrile could potentially be transformed into other valuable compounds through biocatalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can vary widely depending on their structure. For example, the luminescent properties of a series of benzonitriles with bent-core structures were investigated, revealing that they exhibit liquid crystalline behavior and emit blue light . The electrochemical study of one such compound showed a band gap of 1.89 eV . These findings imply that 6-(Benzyloxy)picolinonitrile may also possess unique optical and electronic properties that could be of interest in materials science.

科学的研究の応用

Glycosylation Studies

- 6-(Benzyloxy)picolinonitrile shows significant involvement in the field of glycosylation, particularly in enhancing the reactivity of certain hydroxy groups in glucosamine derivatives. This is crucial for understanding intramolecular hydrogen bonding in these compounds (Crich & Dudkin, 2001).

Synthesis of Picolinamide Fungicides

- It plays a role in the synthesis of key chiral aldehyde intermediates in the production of picolinamide fungicides. This is significant for agricultural applications, particularly in fungicide development (Li, Good, Tulchinsky, & Whiteker, 2019).

Antioxidant Activity Research

- Research on antioxidant activities, especially in relation to various testing methods, has been applied. These studies are pertinent to food engineering, medicine, and pharmacy, contributing significantly to understanding the antioxidant properties of substances (Munteanu & Apetrei, 2021).

Heteromacrocycles Synthesis

- The compound is used in the synthesis of heteromacrocycles, particularly those incorporating the 2,6-pyridino subheteromacrocyclic moiety. This is important for understanding the chemistry of macrocyclic compounds (Sauer, 1976).

Photophysical Properties in Organic Electronics

- It is involved in synthesizing materials with specific photophysical properties for applications in organic electronics, like organic light-emitting diodes (OLEDs). This indicates its importance in developing advanced materials for electronic devices (Liu, Ma, Zhang, Song, Ding, Fung, & Fan, 2018).

Chemical Reaction Kinetics

- Studies involving 6-(Benzyloxy)picolinonitrile have contributed to understanding reaction mechanisms and kinetics in chemical processes. This is vital for the development of new synthetic pathways and materials (Zachariasse, Druzhinin, Bosch, & Machinek, 2004).

特性

IUPAC Name |

6-phenylmethoxypyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIJCBURYXWOFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453457 |

Source

|

| Record name | 6-(Benzyloxy)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)picolinonitrile | |

CAS RN |

190582-95-7 |

Source

|

| Record name | 6-(Benzyloxy)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)

![(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]propionamide](/img/structure/B1278803.png)

![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)